BenchChemオンラインストアへようこそ!

4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine

ligand efficiency lipophilic ligand efficiency fragment-based drug discovery

4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine (also designated compound 29; PDB ligand ID: 2QU) is a low-molecular-weight (241.22 g·mol⁻¹), ATP-competitive inhibitor of mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4/HGK), a serine/threonine kinase from the STE20 family implicated in tumor cell migration, metabolic regulation, inflammation, and angiogenesis. Discovered through a fragment-based lead identification and optimization campaign at Genentech, this compound emerged as the optimized pyridopyrimidine lead with a balanced profile of nanomolar biochemical potency, exceptional ligand-lipophilicity efficiency (LLE), and broad kinome selectivity.

Molecular Formula C12H8FN5
Molecular Weight 241.22 g/mol
Cat. No. B8177003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine
Molecular FormulaC12H8FN5
Molecular Weight241.22 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1N=CN=C2N)C3=CC(=NC=C3)F
InChIInChI=1S/C12H8FN5/c13-10-5-7(3-4-15-10)8-1-2-9-11(18-8)12(14)17-6-16-9/h1-6H,(H2,14,16,17)
InChIKeyCLODUYRNZMIONW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine Is a Critical MAP4K4 Chemical Probe — Baseline Profile and Procurement Rationale


4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine (also designated compound 29; PDB ligand ID: 2QU) is a low-molecular-weight (241.22 g·mol⁻¹), ATP-competitive inhibitor of mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4/HGK), a serine/threonine kinase from the STE20 family implicated in tumor cell migration, metabolic regulation, inflammation, and angiogenesis [1]. Discovered through a fragment-based lead identification and optimization campaign at Genentech, this compound emerged as the optimized pyridopyrimidine lead with a balanced profile of nanomolar biochemical potency, exceptional ligand-lipophilicity efficiency (LLE), and broad kinome selectivity [1]. Its co-crystal structure with the MAP4K4 kinase domain (PDB: 4OBP, 2.27 Å resolution) confirms a characteristic folded P-loop conformation and a specific hydrogen bond between the 2-fluoropyridine moiety and the catalytic Lys54 residue [2].

4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine — Why In-Class Pyridopyrimidine MAP4K4 Inhibitors Are Not Interchangeable


MAP4K4 inhibitors sharing a pyridopyrimidine or related bicyclic hinge-binding scaffold cannot be assumed functionally interchangeable, because even structurally conservative modifications within the same lead series produce marked divergence in lipophilic ligand efficiency (LLE), microsomal stability, and off-target kinase profiles [1]. Furthermore, later-generation MAP4K4 inhibitors such as GNE-495 (IC₅₀ = 3.7 nM; MW = 405.4 g·mol⁻¹) and PF-06260933 (IC₅₀ = 3.7 nM, with MINK1 IC₅₀ = 8 nM and TNIK IC₅₀ = 15 nM) introduce either substantially higher molecular weight or multi-kinase pharmacology that preclude their use as clean MAP4K4-selective chemical probes in certain experimental contexts [2][3]. Selection among these agents therefore requires quantitative, dimension-by-dimension comparison, as detailed below.

4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine — Quantified Differentiation Evidence Against Closest Analogs and In-Class Alternatives


Ligand-Lipophilicity Efficiency (LLE) — Superior Property-Based Optimization Relative to Equipotent Close Analog 26

Among the equipotent pyridopyrimidine analogs in the Crawford 2014 series, compound 29 achieved the highest ligand-lipophilicity efficiency (LLE = 6.34), a composite metric reflecting potency per unit of lipophilicity that strongly correlates with favorable downstream pharmacokinetic and safety outcomes [1]. The closest structural analog, compound 26 (pyridopyrimidine core with 4-methoxyphenyl at position 6, lacking the 2-fluoropyridine substituent), showed an LLE of only 5.33, representing a ΔLLE = +1.01 improvement for 29 [1]. Compound 29 thus delivers comparable biochemical potency without the lipophilic burden of earlier leads — a combined 1-log-unit reduction in cLogP versus the quinazoline progenitor compound 19 (cLogP = 2.6 vs. 3.4) [1].

ligand efficiency lipophilic ligand efficiency fragment-based drug discovery MAP4K4 inhibitor optimization

Kinase Selectivity Profile at 1 μM — Cleaner Off-Target Signature Compared to Equipotent Series Lead Quinazoline 22

In a head-to-head selectivity panel of 67 kinases at 1 μM, compound 29 showed only two kinases with >50% inhibition: TSSK1 (57%) and MARK1 (54%) [1]. By contrast, the earlier quinazoline lead compound 22 (MAP4K4 IC₅₀ = 77 nM) exhibited strong off-target inhibition of Mink1 (84% at 1 μM) and Abl (66%) [1]. Critically, for compound 29 the 1 μM screening concentration represents ~60-fold above the MAP4K4 IC₅₀ (17 nM), meaning at pharmacologically relevant exposure levels the off-target engagement of TSSK1 and MARK1 would be substantially lower. Compound 32 (IC₅₀ = 10 nM) achieved the best selectivity (only Mink1 >35% at 1 μM) but was compromised by high in vivo clearance (see Evidence Item 4) [1].

kinase selectivity profiling off-target screening chemical probe validation folded P-loop

Structural Differentiation — 2-Fluoropyridine-Lys54 Hydrogen Bond in Co-Crystal Structure (PDB 4OBP) Confirmed at 2.27 Å Resolution

The co-crystal structure of compound 29 bound to the MAP4K4 kinase domain (PDB ID: 4OBP; 2.27 Å resolution) reveals a specific hydrogen bond between the nitrogen atom of the 2-fluoropyridine substituent and the side-chain amine of the catalytic lysine (Lys54) [1]. This interaction is absent in the non-fluorinated analog compound 26, which bears a 4-methoxyphenyl group incapable of forming an equivalent hydrogen bond with Lys54 [1]. The 2-fluoropyridine moiety thus contributes a dual role: (i) lowering cLogP relative to the quinazoline series while (ii) introducing a structurally resolved polar contact that offsets the desolvation penalty of the pyridine nitrogen, as evidenced by the retention of potency and the improvement in LLE [1].

co-crystal structure structure-guided design hinge-binding motif Lys54 interaction

In Vivo Pharmacodynamic Proof-of-Concept — Dose-Dependent Target Engagement in HT-1080 Xenograft Tumors

Compound 29 demonstrated dose-dependent pharmacodynamic (PD) target engagement in vivo, assessed by elevation of phosphorylated MAP4K4 at Thr181 (pMAP4K4-T181) — an established mechanism-based biomarker of MAP4K4 ATP-competitive inhibition — in HT-1080 human fibrosarcoma xenograft tumors following a single oral dose [1]. The PD response persisted at both 4 h and 24 h post-dose across multiple dose levels. In contrast, compound 32, despite having superior biochemical potency (IC₅₀ = 10 nM) and the best kinase selectivity profile in the series, exhibited high in vivo clearance in female CD-1 mice (CL = 174 mL·min⁻¹·kg⁻¹; T₁/₂ = 0.34 h) that precluded its advancement to PD studies [1]. The oral pharmacokinetics of compound 29 (PO 5 mg·kg⁻¹: F = 8.5%; dose-proportional AUClast up to 150 mg·kg⁻¹) provided sufficient free fraction exposure to engage the target in tumor tissue [1].

pharmacodynamic biomarker target engagement in vivo xenograft MAP4K4-pT181

Selectivity Relative to External In-Class Alternatives PF-06260933 — MAP4K4 Family Selectivity Versus Broader Kinase Sparing

PF-06260933, a widely used alternative MAP4K4 inhibitor from Pfizer (IC₅₀ = 3.7 nM), inhibits the closely related STE20 family kinases MINK1 (IC₅₀ = 8 nM) and TNIK (IC₅₀ = 15 nM) at concentrations comparable to its MAP4K4 IC₅₀, raising interpretational challenges in experiments where MAP4K4-specific effects must be distinguished from MINK1- or TNIK-mediated signaling [1]. By contrast, compound 29 showed no significant MINK1 inhibition at 1 μM (<35% in the heat map) and TNIK was not flagged as a hit, despite the 1 μM screening concentration being only ~60-fold above its MAP4K4 IC₅₀ of 17 nM [2]. For cellular assays requiring a MAP4K4-selective tool compound with minimal confounding activity on MINK1 and TNIK, compound 29 offers a differentiated selectivity window not provided by PF-06260933.

MAP4K family selectivity MINK1 off-target TNIK off-target chemical probe selectivity

Fragment-Based Origin and Low Molecular Weight — Differentiated Starting Point for Medicinal Chemistry Optimization

Compound 29 (MW = 241.22 g·mol⁻¹) was derived through fragment-based lead discovery starting from an oxazole fragment hit (compound 1) with excellent ligand efficiency (LE), and was explicitly selected as the optimized pyridopyrimidine lead that balanced potency, selectivity, and developability [1]. Its modest molecular weight and pronounced LLE (6.34) position it as a structurally compact, property-efficient starting point for further medicinal chemistry elaboration, in contrast to later-generation MAP4K4 inhibitors such as GNE-495 (MW = 405.4 g·mol⁻¹), which, while more potent (IC₅₀ = 3.7 nM) and with improved pharmacokinetics, carries significantly higher molecular complexity and was optimized for CNS-sparing properties relevant to retinal disease but not necessarily for all MAP4K4 research applications [2].

fragment-based drug discovery ligand efficiency molecular weight lead optimization scaffold

4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine — Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


MAP4K4 Chemical Probe for In Vitro Kinase Selectivity Studies Requiring Minimal MINK1/TNIK Confounding

For biochemical or cellular studies designed to dissect MAP4K4-specific signaling from the contributions of the closely related STE20 kinases MINK1 and TNIK, compound 29 provides a differentiated selectivity window: at 1 μM (~60× the MAP4K4 IC₅₀ of 17 nM), MINK1 inhibition is below 35%, and TNIK is not flagged in a 67-kinase panel [1]. This contrasts with PF-06260933, where the MINK1 IC₅₀ (8 nM) is within ~2-fold of the MAP4K4 IC₅₀ (3.7 nM) [2]. Investigators studying MAP4K4-dependent cytoskeletal regulation or JNK pathway activation — processes where MINK1 and TNIK are active confounders — should prioritize compound 29 as the cleaner chemical probe for single-target pharmacology.

In Vivo Pharmacodynamic Target Engagement Studies in MAP4K4-Driven Tumor Xenograft Models

Compound 29 is the only pyridopyrimidine lead from the Genentech fragment-based series with documented in vivo pharmacodynamic target engagement, as demonstrated by dose-dependent elevation of pMAP4K4-T181 in HT-1080 human fibrosarcoma xenograft tumors at 4 h and 24 h post oral dose [1]. With dose-proportional oral exposure up to 150 mg·kg⁻¹ in mice, it supports studies requiring sustained pathway modulation. The closely related compound 32, which had the best in vitro selectivity profile, failed to progress to in vivo PD studies due to rapid clearance (CL = 174 mL·min⁻¹·kg⁻¹) [1], underscoring that in vitro potency alone does not predict in vivo utility within this chemical series.

Structure-Guided Medicinal Chemistry Optimization of MAP4K4 Inhibitors Using a High-Resolution Co-Crystal Starting Point

The availability of a high-resolution co-crystal structure (PDB: 4OBP; 2.27 Å) showing the specific hydrogen bond between the 2-fluoropyridine moiety of compound 29 and the catalytic Lys54 of MAP4K4 provides a validated structural template for rational design [1]. Medicinal chemistry teams initiating structure-guided lead optimization can leverage this experimentally resolved binding mode to design analogs that preserve or enhance the Lys54 interaction while modifying other vectors for improved potency, selectivity, or pharmacokinetics. The compound's low molecular weight (241.22 g·mol⁻¹) and high LLE (6.34) also provide ample property space for productive elaboration without breaching drug-likeness thresholds [1].

Comparative Tool Compound Selection for MAP4K Family Pharmacology Screening Cascades

In industrial kinase inhibitor screening cascades, compound 29 serves as a structurally distinct, lower-MW comparator to the later-generation MAP4K4 inhibitors GNE-495 (MW = 405.4 g·mol⁻¹) and PF-06260933 (MW = 296.75 g·mol⁻¹ for the hydrochloride) [1][2]. Including compound 29 alongside GNE-495 and PF-06260933 in selectivity panels enables structure–activity relationship (SAR) deconvolution: GNE-495 represents CNS-sparing, property-optimized pharmacology; PF-06260933 represents high-potency MAP4K4 inhibition with concurrent MINK1/TNIK activity; and compound 29 represents fragment-evolved, high-LLE, MINK1-sparing MAP4K4 inhibition. This three-compound comparator set provides richer SAR insights than any single agent alone [1][2].

Quote Request

Request a Quote for 4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.